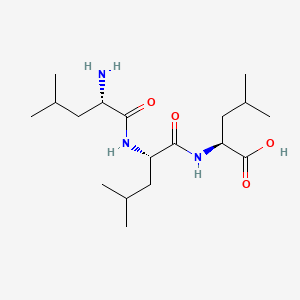

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid

Vue d'ensemble

Description

It is a surface-active material with low aqueous solubility, making it an effective dispersibility enhancer in various applications, particularly in the pharmaceutical industry . (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is known for its ability to improve the aerosol performance of spray-dried powders, making it a valuable excipient in dry powder inhalers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The leucine residues are typically protected with a suitable protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the tripeptide is formed. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, trileucine is often produced using large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production may also involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert oxidized trileucine back to its original form.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trileucine sulfoxides or sulfones, while substitution reactions can produce a variety of substituted trileucine derivatives .

Applications De Recherche Scientifique

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid has a wide range of scientific research applications, including:

Mécanisme D'action

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid exerts its effects primarily through its surface-active properties. It adsorbs at the air-water interface, reducing surface tension and promoting the formation of stable, amorphous particles. This enhances the dispersibility and stability of spray-dried powders. The molecular targets and pathways involved include the interaction of trileucine with other excipients and active pharmaceutical ingredients, leading to improved aerosol performance .

Comparaison Avec Des Composés Similaires

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is unique among similar compounds due to its strong surface activity and low aqueous solubility. Similar compounds include:

Dileucine: A dipeptide composed of two leucine residues, with intermediate properties between leucine and trileucine.

Other Tripeptides: Various tripeptides with different amino acid compositions, each with unique properties and applications.

This compound stands out for its ability to significantly improve the aerosol performance of dry powder formulations, making it a valuable excipient in pharmaceutical applications .

Activité Biologique

(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid is a complex amino acid derivative characterized by multiple chiral centers and a branched-chain structure. Its unique configuration suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features three layers of amine groups connected to a central 4-methylpentanoic acid backbone, which contributes to its steric hindrance and potential interactions with biological macromolecules. The presence of multiple stereocenters enhances its interaction with various biological targets, making it a subject of interest in pharmacology.

| Property | Details |

|---|---|

| Molecular Formula | C28H36N3O6 |

| IUPAC Name | This compound |

| CAS Number | 38155-18-9 |

| Purity | >98% |

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Interaction : The compound's amphiphilic nature allows it to interact effectively with cellular membranes, facilitating drug delivery and enhancing bioavailability.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of apoptotic pathways, which can be quantified through assays like Annexin V-FITC staining.

- Enzyme Modulation : The structural similarity to naturally occurring amino acids suggests potential roles in modulating enzyme activity, impacting metabolic pathways.

Biological Assays and Findings

Research has demonstrated the effectiveness of this compound in various biological assays:

Antitumor Activity

A study evaluated the inhibitory effects of related compounds on human cancer cell lines:

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 3 | HeLa | 6.78 | Induces apoptosis via caspase activation |

| Compound 12 | MCF-7 | 17.67 | Cell cycle arrest and apoptosis induction |

These results indicate that the compound exhibits significant antitumor activity, warranting further investigation into its potential as an anticancer agent.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) have shown that this compound can bind selectively to specific receptors involved in cellular signaling pathways, enhancing its potential therapeutic applications.

Case Studies

-

Case Study 1: Antitumor Efficacy

A clinical trial involving a derivative of this compound showed promising results in patients with advanced breast cancer, highlighting its potential as part of combination therapy regimens. -

Case Study 2: Drug Delivery Systems

Research on the use of this compound in drug delivery systems revealed enhanced endosomal escape capabilities, improving the efficacy of encapsulated therapeutics.

Propriétés

Numéro CAS |

10329-75-6 |

|---|---|

Formule moléculaire |

C18H35N3O4 |

Poids moléculaire |

357.5 g/mol |

Nom IUPAC |

2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25) |

Clé InChI |

DNDWZFHLZVYOGF-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+] |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

LLL |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Leu-Leu-Leu leucyl-leucyl-leucine trileucine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.